molecular formula C24H17F3N4O2 B5048505 3-(4-methoxyphenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-methoxyphenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

カタログ番号: B5048505
分子量: 450.4 g/mol
InChIキー: XHXQCACAWHDWJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one class, characterized by a fused tricyclic core with substituents at positions 2, 3, and 5. Its molecular formula is C19H15F3N6O2 (MW: 416.36 g/mol), featuring a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a 3-(trifluoromethyl)phenyl moiety at position 7 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions. Synthetically, such compounds are typically derived from multicomponent reactions involving aromatic aldehydes or pyrimidin carboxylates .

特性

IUPAC Name

5-(4-methoxyphenyl)-4-methyl-11-[3-(trifluoromethyl)phenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O2/c1-14-21(15-6-8-18(33-2)9-7-15)22-28-13-19-20(31(22)29-14)10-11-30(23(19)32)17-5-3-4-16(12-17)24(25,26)27/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXQCACAWHDWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Properties
Target Compound 3-(4-MeOPh), 2-Me, 7-[3-CF3Ph] 416.36 High lipophilicity; uncharacterized bioactivity
5-Phenyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9g) 5-Ph, 3-(3-CF3Ph) 356.1 Moderate cytotoxicity; structural simplicity
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j) 3-(4-MeOPh), 5-Ph 306.2 Enhanced solubility due to methoxy group; weak antimicrobial activity
2-Ethyl-3-(4-FPh)-7-(3,4,5-triMeOPh)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 2-Et, 3-(4-FPh), 7-(3,4,5-triMeOPh) N/A Improved solubility from trimethoxy group; untested bioactivity
3-Chloro-2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-one 3-Cl, 2-Me N/A Weak cytotoxicity against bladder cancer cell lines (LoVo, MCF-7)

Key Observations :

  • Substituent Position : Phenyl groups at position 3 (e.g., 9g ) improve cytotoxicity compared to unsubstituted analogues . The target compound’s 3-(4-methoxyphenyl) group may balance lipophilicity and solubility.
  • Trifluoromethyl Impact : The 3-(trifluoromethyl)phenyl group in the target compound and 9g enhances metabolic resistance but may reduce solubility compared to methoxy or fluorine substituents (e.g., 9j ).

Insights :

  • The target compound’s synthesis likely follows regioselective multicomponent protocols similar to and , though its pyrido-fused core requires additional cyclization steps.
  • Elemental analysis discrepancies (e.g., 4n ) highlight challenges in achieving high purity for complex heterocycles.

Q & A

Basic: What are the key synthetic pathways for this compound, and how are critical intermediates characterized?

The synthesis involves multi-step reactions, including cyclocondensation and functional group modifications. A common approach begins with the reaction of β-ketoesters with aminopyrazoles to form the pyrazolo-pyrimidine core, followed by introducing substituents via Suzuki coupling or nucleophilic substitution. Key intermediates are characterized using 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For example, cyclization under acidic conditions (e.g., using p-toluenesulfonic acid in ethanol) ensures proper ring formation .

Basic: How is the compound’s structure confirmed post-synthesis?

Structural confirmation requires a combination of spectroscopic and chromatographic methods :

  • NMR spectroscopy identifies proton and carbon environments, particularly aromatic protons (δ 6.5–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F NMR).
  • Mass spectrometry (e.g., ESI-MS) verifies molecular weight (e.g., [M+H]+ peaks).
  • X-ray crystallography resolves 3D conformation, critical for understanding π-π stacking interactions in the fused-ring system .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency for aryl group introduction .
  • Temperature control : Gradual heating (70–100°C) minimizes side reactions during cyclization .
    Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (e.g., pH, stoichiometry) to maximize yield .

Advanced: How to address contradictions in reported biological activity data?

Discrepancies often arise from substituent effects or assay variability. For instance:

  • The 3-trifluoromethylphenyl group may enhance target binding in kinase assays but reduce solubility, leading to false negatives in cell-based studies .
  • Methodological standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) and control for compound purity (>95% by HPLC) .

Advanced: What experimental designs elucidate the compound’s mechanism of action?

  • Molecular docking : Predict interactions with targets (e.g., kinases) using software like AutoDock Vina, validated by mutagenesis studies .
  • Kinetic assays : Measure IC50 values under varying ATP concentrations to determine competitive/non-competitive inhibition .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics identifies downstream effects post-treatment .

Basic: How to determine solubility and stability profiles for in vitro studies?

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy at λmax (~320 nm for pyrazolo-pyrimidines) .
  • Stability : Incubate in simulated gastric fluid (pH 2) and liver microsomes, analyzing degradation by LC-MS .

Advanced: Which computational methods support structure-activity relationship (SAR) studies?

  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with activity using Gaussian-based DFT calculations .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N atoms) using Schrödinger Suite .

Basic: What analytical techniques ensure compound purity?

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities; aim for retention time reproducibility (±0.1 min) .
  • TLC : Silica gel plates (ethyl acetate/hexane) monitor reaction progress .

Advanced: What challenges arise during scale-up, and how are they mitigated?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
  • Exothermic reactions : Use jacketed reactors for controlled cooling during large-scale cyclization .

Advanced: How to design in vivo studies balancing pharmacokinetics and toxicity?

  • ADME profiling : Measure oral bioavailability in rodents and CYP450 inhibition in human liver microsomes .
  • Toxicology screens : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。